Potent Cellular GCN2 Kinase Inhibition: A High-Value Target in Oncology and Metabolic Disease
3-Bromo-5-(trifluoromethyl)cinnamic acid demonstrates potent inhibition of the integrated stress response kinase GCN2 in a human cellular assay, with an IC50 of 16 nM [1]. This level of potency is noteworthy within the cinnamic acid class and positions the compound as a valuable starting point for developing GCN2-targeted therapeutics. While direct comparator data for this specific assay and compound class is limited, this potent activity represents a critical point of differentiation for researchers focused on this high-value target.
| Evidence Dimension | Cellular GCN2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Class-level baseline: Many cinnamic acid derivatives lack reported GCN2 activity. |
| Quantified Difference | Potent activity at a target not typically associated with this scaffold. |
| Conditions | Inhibition of GCN2 in human SK-OV-3 cells assessed as reduction in phosphorylation of eIF2alpha by cellular assay. |
Why This Matters
This activity defines a clear, target-specific application not achievable with generic cinnamic acids, driving procurement for oncology and metabolic disease research.
- [1] BindingDB. (n.d.). BDBM50591066 CHEMBL5190023: 3-Bromo-5-(trifluoromethyl)cinnamic acid. BindingDB. View Source
